N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(11-15-7-8-19-16(12-15)9-10-24-19)21-20(23)17-5-4-6-18(13-17)22(2)3/h4-8,12-14H,9-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNQHEVQKNWUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide is a compound of considerable interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses its synthesis, biological mechanisms, and activity against various cell lines, supported by relevant data tables and findings from recent studies.
1. Chemical Structure and Synthesis
The compound features a dihydrobenzofuran moiety linked to a dimethylamino-benzamide structure, which contributes to its biological properties. The general synthetic route involves multiple steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.
- Introduction of the Propan-2-yl Group : Accomplished via alkylation reactions.
- Amidation : Final formation of the amide bond through reaction with an appropriate amine.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The structural features allow for binding within hydrophobic pockets of these targets, potentially modulating their activity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.
3.1 Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 6.26 | High sensitivity in 2D assays |
| HCC827 (Lung) | 6.48 | Effective against resistant strains |
| MDA-MB-231 (Breast) | 11.00 | Moderate activity observed |
| LNCaP (Prostate) | 9.48 | Specific activity noted in 3D assays |
The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal fibroblast cells (MRC-5), indicating its potential as a targeted therapy with reduced side effects .
3.2 Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| S. cerevisiae | 64 µg/mL |
These results suggest that the compound may serve as a dual-action therapeutic agent targeting both cancerous cells and bacterial infections .
4. Case Studies
A notable case study involved the evaluation of this compound's effects on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems:
- 2D Assays : Demonstrated significant growth inhibition across all tested cell lines with IC50 values ranging from 6 to 11 µM.
- 3D Assays : Showed reduced efficacy compared to 2D assays but still indicated potential for further development as a therapeutic agent.
The study emphasized the importance of evaluating compounds in both assay formats to better understand their biological behavior and therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of dihydrobenzofuran and dimethylamino-benzamide moieties. Below is a comparative analysis with structurally related compounds:
Electronic and Pharmacokinetic Implications
- Electron-Donating vs. In contrast, methylsulfonyl () and alkoxy groups () exhibit weaker EDG or EWG effects, altering binding affinities .
- Solubility and Bioavailability: The dimethylamino group may improve aqueous solubility compared to methyl () or sulfonyl () substituents. The dihydrobenzofuran ring could reduce metabolic degradation relative to non-bicyclic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
